![molecular formula C18H14N2O3 B3256937 2-(Naphthalen-1-ylamino)-1-(3-nitrophenyl)ethanone CAS No. 27996-90-3](/img/structure/B3256937.png)
2-(Naphthalen-1-ylamino)-1-(3-nitrophenyl)ethanone
Overview
Description
2-(Naphthalen-1-ylamino)-1-(3-nitrophenyl)ethanone, also known as NAE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various fields of study, including biochemistry, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-ylamino)-1-(3-nitrophenyl)ethanone involves the inhibition of certain enzymes, such as COX-2 and AChE, which are involved in the production of inflammatory mediators and the breakdown of acetylcholine, respectively. This compound has also been shown to modulate the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to increase the levels of antioxidants, such as glutathione. This compound has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(Naphthalen-1-ylamino)-1-(3-nitrophenyl)ethanone is its versatility in different fields of study. It can be used in biochemistry, pharmacology, and neuroscience research. This compound is also relatively stable and easy to handle in the laboratory. However, one of the limitations of this compound is its limited solubility in water, which can affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several future directions for research on 2-(Naphthalen-1-ylamino)-1-(3-nitrophenyl)ethanone. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also shown promising results in the treatment of cancer and inflammation, which warrant further investigation. Another area of research is the optimization of the synthesis method of this compound to improve its purity and yield. In addition, the development of novel derivatives of this compound with improved properties is also an area of interest.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various fields of scientific research. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a potential candidate for the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for improved efficacy and bioavailability.
Scientific Research Applications
2-(Naphthalen-1-ylamino)-1-(3-nitrophenyl)ethanone has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), which are involved in various physiological processes.
properties
IUPAC Name |
2-(naphthalen-1-ylamino)-1-(3-nitrophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-18(14-7-3-8-15(11-14)20(22)23)12-19-17-10-4-6-13-5-1-2-9-16(13)17/h1-11,19H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKZPJAANRNWLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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